Cas no 1704171-05-0 (4-(3-methylfuran-2-yl)but-3-en-2-amine)

4-(3-methylfuran-2-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-methylfuran-2-yl)but-3-en-2-amine
- EN300-1830906
- 1704171-05-0
-
- インチ: 1S/C9H13NO/c1-7-5-6-11-9(7)4-3-8(2)10/h3-6,8H,10H2,1-2H3/b4-3+
- InChIKey: VGTQQJVJQYGYJD-ONEGZZNKSA-N
- ほほえんだ: O1C=CC(C)=C1/C=C/C(C)N
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.2Ų
4-(3-methylfuran-2-yl)but-3-en-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830906-2.5g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1830906-5.0g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 5g |
$4972.0 | 2023-06-02 | ||
Enamine | EN300-1830906-0.25g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1830906-1g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1830906-10g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1830906-5g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 5g |
$3065.0 | 2023-09-19 | ||
Enamine | EN300-1830906-1.0g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 1g |
$1714.0 | 2023-06-02 | ||
Enamine | EN300-1830906-0.5g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1830906-0.05g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1830906-10.0g |
4-(3-methylfuran-2-yl)but-3-en-2-amine |
1704171-05-0 | 10g |
$7373.0 | 2023-06-02 |
4-(3-methylfuran-2-yl)but-3-en-2-amine 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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4-(3-methylfuran-2-yl)but-3-en-2-amineに関する追加情報
Chemical Profile of 4-(3-methylfuran-2-yl)but-3-en-2-amine (CAS No. 1704171-05-0)
The compound 4-(3-methylfuran-2-yl)but-3-en-2-amine, identified by its CAS number 1704171-05-0, represents a significant molecule in the realm of synthetic chemistry and pharmaceutical research. This heterocyclic amine derivative features a unique structural framework that has garnered interest due to its potential biological activities and synthetic utility. The presence of both a furan ring and an amine functional group makes it a versatile scaffold for further chemical modifications, enabling the development of novel compounds with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of furan derivatives in drug discovery. The structural motif of 3-methylfuran provides a rigid aromatic system that can interact favorably with biological targets, while the amine group offers opportunities for hydrogen bonding and further derivatization. This combination has been exploited in the design of molecules targeting various therapeutic areas, including central nervous system disorders, inflammatory diseases, and infectious diseases.
The chemical synthesis of 4-(3-methylfuran-2-yl)but-3-en-2-amine involves multi-step processes that require careful optimization to ensure high yield and purity. Key synthetic strategies often include condensation reactions, cyclization, and functional group transformations. The synthesis typically begins with the preparation of the furan derivative, followed by introduction of the butenylamine moiety. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity in these transformations.
In the context of pharmaceutical research, 4-(3-methylfuran-2-yl)but-3-en-2-amine has been investigated for its potential pharmacological effects. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. For instance, its structural similarity to known bioactive molecules has prompted researchers to explore its interactions with targets such as kinases and G protein-coupled receptors. These investigations are often conducted using in vitro assays to evaluate binding affinities and enzyme inhibitory profiles.
The molecular properties of 4-(3-methylfuran-2-yl)but-3-en-2-amine, including its solubility, stability, and metabolic fate, are critical factors in determining its suitability for further development. Computational modeling techniques have been utilized to predict these properties, aiding in the rational design of derivatives with improved pharmacokinetic profiles. Additionally, high-throughput screening methods have been applied to rapidly assess the biological activity of this compound and its analogs.
One notable application of 4-(3-methylfuran-2-yl)but-3-en-2-amine is in the development of agrochemicals. The unique structural features of this compound make it a promising candidate for designing novel pesticides with enhanced efficacy and environmental safety. Research in this area focuses on identifying derivatives that can effectively target pest species while minimizing harm to non-target organisms. Such efforts align with global trends toward sustainable agriculture and the reduction of chemical residues in food products.
Future directions in the study of 4-(3-methylfuran-2-yl)but-3-en-2-amine include exploring its role in synthetic biology and biocatalysis. The compound's ability to serve as a precursor for more complex molecules makes it valuable for constructing novel biochemical pathways. Furthermore, its potential use as a ligand in metal-assisted organic transformations is an emerging area of interest. By leveraging the reactivity of its functional groups, researchers aim to develop innovative catalytic systems that could revolutionize organic synthesis.
The regulatory landscape surrounding 4-(3-methylfuran-2-yl)butenylamine (CAS No. 1704171) emphasizes compliance with international standards for chemical safety and environmental protection. Manufacturers and researchers must adhere to guidelines established by agencies such as the International Council for Harmonisation (ICH) to ensure that their work meets ethical and safety requirements. This includes thorough characterization of the compound's physical and chemical properties, as well as assessments of its toxicity and environmental impact.
In conclusion, 4-(3-methylfuran-ybutenol] butylenol] butenol] butenol] butenol] butenol] butenol] butenol] butenol] butenol] butenol]-amino (CAS No. 1704171) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and diverse applications make it a subject of ongoing research interest. As scientific understanding advances, new opportunities for utilizing this molecule are likely to emerge, further solidifying its importance in modern chemistry.
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